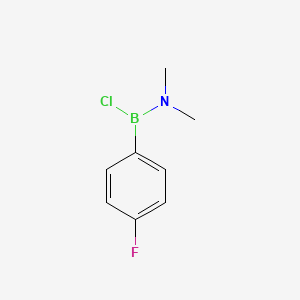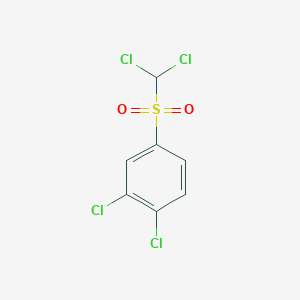
1,2-Dichloro-4-(dichloromethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(dichloromethanesulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a dichloromethanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(dichloromethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene derivatives under controlled conditions to introduce chlorine atoms at specific positions on the benzene ring. The dichloromethanesulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonylating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the chlorination of benzene derivatives followed by sulfonylation. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(dichloromethanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,2-Dichloro-4-(dichloromethanesulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(dichloromethanesulfonyl)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler benzene derivative with two chlorine atoms.
1,2-Dichloro-4-nitrobenzene: Contains a nitro group instead of a sulfonyl group.
1,2-Dichloro-4-methylsulfonylbenzene: Similar structure but with a methylsulfonyl group.
Uniqueness
1,2-Dichloro-4-(dichloromethanesulfonyl)benzene is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .
Properties
CAS No. |
61497-35-6 |
|---|---|
Molecular Formula |
C7H4Cl4O2S |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
1,2-dichloro-4-(dichloromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
LOIHSCKMSZSCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


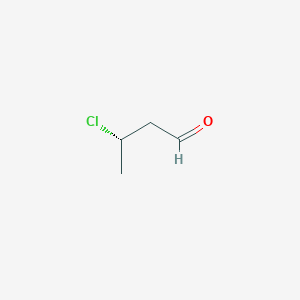
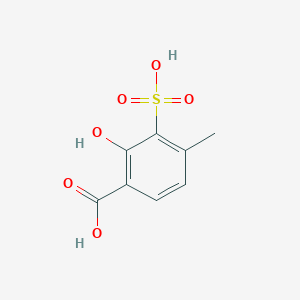
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
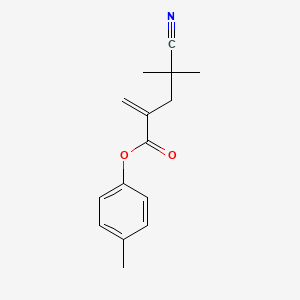
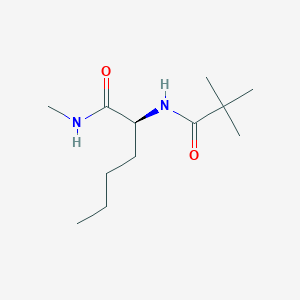
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
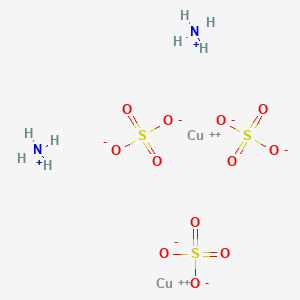
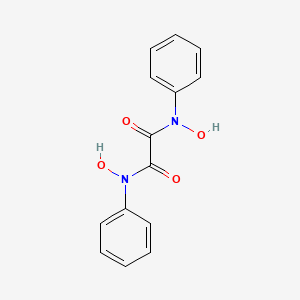

![N-{3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl}benzamide](/img/structure/B14570747.png)
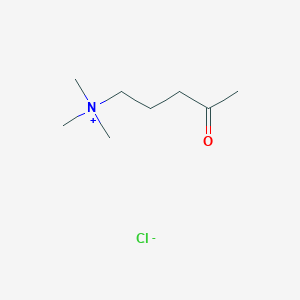
![3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B14570765.png)
